Diethyl-1H-1,2,3-triazol-4-amine
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Overview
Description
Diethyl-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-1H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity. The reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Diethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar applications but different chemical properties.
1,2,3-Triazole derivatives: Compounds with different substituents on the triazole ring, such as 1,4-disubstituted triazoles.
Uniqueness
Diethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1,5-diethyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5-6(7)8-9-10(5)4-2/h3-4,7H2,1-2H3 |
InChI Key |
MJCAZMCJABNFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC)N |
Origin of Product |
United States |
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